N,N'-Diisobutyl-1,4-butanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-methylpropyl)butane-1,4-diamine: is an organic compound belonging to the class of diamines It is characterized by the presence of two amine groups attached to a butane backbone, with each amine group further substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methylpropyl)butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 2-methylpropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of butane-1,4-diamine attack the electrophilic carbon atoms of the 2-methylpropyl halides, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-methylpropyl)butane-1,4-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-methylpropyl)butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N,N’-bis(2-methylpropyl)butane-1,4-diamine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is utilized as a ligand in the study of enzyme-substrate interactions. It also serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Medicine: The compound’s derivatives are investigated for their potential use as pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: N,N’-bis(2-methylpropyl)butane-1,4-diamine is employed in the production of polymers and resins. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methylpropyl)butane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access. Additionally, it can form stable complexes with metal ions, influencing catalytic processes and enhancing reaction rates.
Comparison with Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine used as an antioxidant in various industrial applications.
N,N’-bis(1-methylpropyl)-1,4-benzenediamine: A compound with similar structural features but different functional properties.
Uniqueness: N,N’-bis(2-methylpropyl)butane-1,4-diamine stands out due to its aliphatic nature, which imparts different reactivity and solubility characteristics compared to its aromatic counterparts. Its unique structure allows for versatile applications in both organic synthesis and industrial processes.
Properties
CAS No. |
31719-16-1 |
---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N,N'-bis(2-methylpropyl)butane-1,4-diamine |
InChI |
InChI=1S/C12H28N2/c1-11(2)9-13-7-5-6-8-14-10-12(3)4/h11-14H,5-10H2,1-4H3 |
InChI Key |
FUYYBRYQDMGVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCCCNCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.